
Isopropyl 2-propoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-propoxyacetate is a chiral ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is synthesized by the reaction of isopropanol and propionic acid . This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Mechanism of Action
Target of Action
Isopropyl 2-propoxyacetate is primarily used as an acylating agent . Its primary targets are racemic amines, where it acts as an effective acylating agent for enantiomer selective N-acylation .
Mode of Action
The compound interacts with its targets (racemic amines) through a process known as N-acylation . This process involves the transfer of an acyl group from the this compound to the amine, resulting in the formation of a new bond .
Biochemical Pathways
It’s known that the compound plays a crucial role in the kinetic resolution of racemic amines . This process can lead to excellent conversions and enantiomeric excess values .
Result of Action
The primary result of this compound’s action is the selective N-acylation of racemic amines . This leads to excellent conversions and high enantiomeric excess values , which are crucial in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 2-propoxyacetate is typically synthesized through the esterification reaction between isopropanol and propionic acid . The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous-flow conditions to optimize the yield and selectivity of the product . The use of catalysts such as lipase, catalase, and dehydrogenase has been shown to enhance the efficiency of the reaction . Additionally, amine catalysts are employed to acylate the molecule, producing amides or urea derivatives .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-propoxyacetate undergoes various chemical reactions, including:
Esterification: Catalyzed by enzymes such as lipase, catalase, and dehydrogenase.
Acylation: Using amine catalysts to produce amides or urea derivatives.
Common Reagents and Conditions:
Esterification: Catalysts like lipase, catalase, and dehydrogenase under optimized conditions for maximum yield and selectivity.
Acylation: Amine catalysts are used to acylate the molecule.
Major Products Formed:
Esterification: The primary product is this compound.
Acylation: The major products include amides or urea derivatives.
Scientific Research Applications
Isopropyl 2-propoxyacetate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Isopropyl 2-propoxyacetate can be compared with other similar compounds, such as:
Isopropyl acetate: Another ester with similar applications in esterification reactions.
Propyl acetate: Used in similar industrial processes but with different reactivity and selectivity.
Ethyl acetate: Commonly used in esterification reactions but with different physical and chemical properties.
Uniqueness: this compound is unique due to its chiral nature and its effectiveness as a substrate for lipase, with a high kinetic rate constant and enantiomeric excess . This makes it particularly valuable in enantioselective synthesis and chiral resolution processes .
Properties
IUPAC Name |
propan-2-yl 2-propoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-5-10-6-8(9)11-7(2)3/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFPGLROXMJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2750899.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)
![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)
![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)
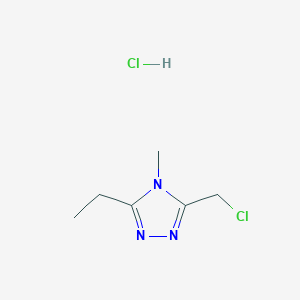
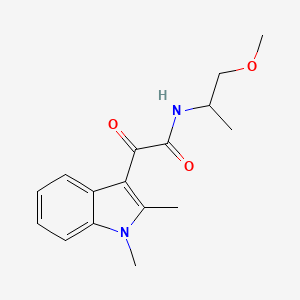
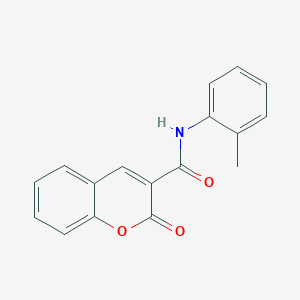
![N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750913.png)
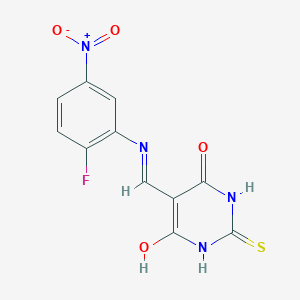
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide](/img/structure/B2750917.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2750918.png)
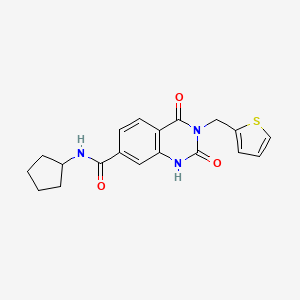
![(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2750922.png)
